Zeniplatin

Vue d'ensemble

Description

Zeniplatin is a platinum-based chemotherapy agent . It was developed for the treatment of various forms of cancer, including sarcomas, carcinomas, lymphomas, and germ cell tumors . The decision to develop Zeniplatin was based on its broad spectrum of antitumor activity against murine tumors and human xenografts in athymic mice .

Synthesis Analysis

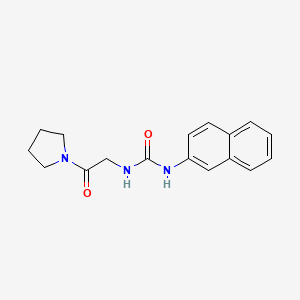

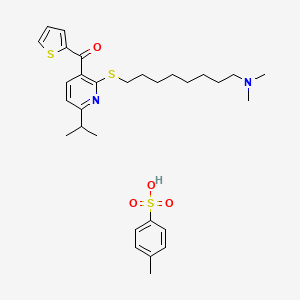

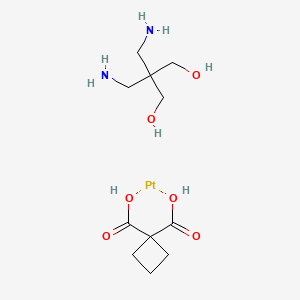

Zeniplatin is synthesized from 2,2-dibromomethyl-1,3-propanediol, which is then reduced with platinum dioxide in ethanol . The resulting compound, 2,2-bis(aminomethyl)-1,3-propanediol, is mixed with potassium dichloroplatinate to form [2,2-bis(aminomethyl)-1,3-propanediol-N,N’]dichloroplatinum . This compound is then mixed with the disilver salt of 1,1-cyclobutanedicarboxylic acid to form Zeniplatin .Molecular Structure Analysis

Zeniplatin has a molecular formula of C11H20N2O6Pt and an average mass of 471.370 Da . It is a platinum complex with a structure that includes a cyclobutanedicarboxylate and a 2,2-bis(aminomethyl)-1,3-propanediol .Applications De Recherche Scientifique

Oncology: Phase I Clinical and Pharmacokinetic Study

Summary of the Application

Zeniplatin, a new platinum complex, was given to 46 patients with refractory solid malignancies without hydration or mannitol as a 60- to 90-min intravenous infusion every 3 weeks at doses ranging from 8 to 145 mg/m² .

Methods of Application

The drug was administered via a 60- to 90-minute intravenous infusion every 3 weeks . The doses ranged from 8 to 145 mg/m² .

Results or Outcomes

The maximum tolerated dose of Zeniplatin was 145 mg/m² . The dose-limiting toxicity was dose-related leukopenia and neutropenia . Zeniplatin did not induce significant neurological or auditory toxicity . At 145 mg/m², the creatinine clearance decreased by a mean of 40% after 2 cycles of therapy . Two patients, one with malignant melanoma and one with renal cell cancer, achieved a partial response .

Oncology: Phase II Trial in Advanced Ovarian Cancer

Summary of the Application

A phase II trial of Zeniplatin was conducted in 31 patients with advanced ovarian cancer to examine the safety and activity of the agent when used as a salvage treatment in individuals previously exposed to organoplatinum-based therapy .

Safety And Hazards

Propriétés

IUPAC Name |

2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4.C5H14N2O2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-1-5(2-7,3-8)4-9;/h1-3H2,(H,7,8)(H,9,10);8-9H,1-4,6-7H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMDVERDMZLRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.C(C(CN)(CO)CO)N.[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)

![N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide](/img/structure/B611862.png)